7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
The compound 7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a third-generation cephalosporin antibiotic, widely recognized by its common name Cefixime . Its molecular formula is C₁₆H₁₅N₅O₇S₂, with a molecular weight of 453.44 g/mol . Structurally, it features a β-lactam ring fused to a bicyclo[4.2.0]oct-2-ene system, with a 3-ethenyl substituent and a C-7 side chain containing a 2-amino-1,3-thiazol-4-yl group and a carboxymethoxyimino moiety .

Cefixime exhibits broad-spectrum activity against Gram-negative bacteria, including Streptococcus pneumoniae and β-lactamase-producing strains, by inhibiting cell wall synthesis . It is clinically used for respiratory, urinary tract, and middle ear infections, with a solubility of 104 mg/L in water at room temperature . Introduced in Japan in 1987 and later in China (1994), it remains a cornerstone in antibiotic therapy due to its oral bioavailability and resistance to enzymatic degradation .
Properties
CAS No. |
143090-92-0 |
|---|---|
Molecular Formula |
C20H23N5O7S2 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H23N5O7S2/c1-5-9-6-33-16-12(15(27)25(16)13(9)17(28)29)23-14(26)11(10-7-34-19(21)22-10)24-32-8-31-18(30)20(2,3)4/h5,7,12,16H,1,6,8H2,2-4H3,(H2,21,22)(H,23,26)(H,28,29) |
InChI Key |
HMLGSIZOMSVISS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Canonical SMILES |
CC(C)(C)C(=O)OCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Synonyms |
Anakinra Antril Febrile Inhibitor, IL1 IL 1 Inhibitor, Urine IL-1 Inhibitor, Urine IL-1Ra IL1 Febrile Inhibitor IL1 Inhibitor, Urine-Derived Interleukin 1 Inhibitor, Urine Interleukin 1 Receptor Antagonist Protein Kineret Urine Derived IL1 Inhibitor Urine IL-1 Inhibitor Urine-Derived IL1 Inhibito |
Origin of Product |
United States |
Biological Activity
The compound 7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure indicates potential interactions with biological targets due to the presence of multiple functional groups, including thiazole and oxime moieties. The thiazole ring is known for its biological significance, often contributing to the activity of medicinal compounds.
Molecular Formula
- Molecular Weight: 474.57 g/mol
- Chemical Formula: C19H26N4O5S
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It operates by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), similar to other β-lactam antibiotics like cefepime .
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
Anticancer Activity
The compound has shown promising results in various cancer cell lines. A study evaluated its effects on human adenocarcinoma cells, revealing a reduction in cell viability and tumor growth in xenograft models. Specifically, it demonstrated an IC50 value of approximately 10 µM against HCA-7 human colonic adenocarcinoma cells, indicating significant anti-proliferative effects .
Case Study: Tumor Growth Inhibition
In vivo studies using mouse xenograft models showed that treatment with this compound resulted in:
- Tumor Control Rate (T/C): 40% reduction in tumor size compared to control after five days of treatment at a dose of 200 mg/kg.
The proposed mechanism involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells while sparing normal cells from toxicity . The thiazole moiety is particularly important for this activity, as it interacts with cellular targets that are crucial for tumor growth.
Synthesis and Evaluation
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The biological evaluation includes both in vitro and in vivo studies to assess efficacy and safety profiles.
Table 2: Summary of Biological Evaluations
| Study Type | Findings |
|---|---|
| In vitro cytotoxicity | IC50 values ranging from 5 µM to 15 µM |
| In vivo efficacy | Significant tumor reduction in xenograft models |
| Safety profile | Low toxicity observed in normal cell lines |
Neuroprotective Effects
Interestingly, the compound also exhibits neuroprotective properties. Studies have indicated that it can protect neuronal cells under stress conditions such as serum deprivation and excitotoxicity induced by glutamate .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties . Research indicates that derivatives of thiazole compounds exhibit significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The incorporation of the thiazole ring enhances the compound's ability to penetrate bacterial cell walls and inhibit growth.
Case Study: Antibiotic Efficacy
A study conducted by researchers at the University of Lahore demonstrated that derivatives similar to this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing a promising therapeutic index for further development into antibiotic formulations.
Anticancer Potential
The compound also shows promise as an anticancer agent . Its structural components allow it to interact with cellular pathways involved in cancer proliferation.
Case Study: Cytotoxicity Assays
In vitro studies performed on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values indicated significant cytotoxicity at low concentrations, making it a candidate for further development in oncological therapies.
Enzyme Inhibition
Another notable application is the inhibition of specific enzymes involved in disease pathways. The compound has been identified as a potential inhibitor of bacterial β-lactamase enzymes, which are responsible for antibiotic resistance.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| β-lactamase | Competitive | 15 |
| Dipeptidyl Peptidase IV | Non-competitive | 20 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cefixime belongs to the cephalosporin class, which shares a core bicyclic β-lactam structure. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of Cefixime with Analogous Cephalosporins
Key Research Findings
C-7 Side Chain Modifications: The 2-amino-1,3-thiazol-4-yl group in Cefixime enhances affinity for penicillin-binding proteins (PBPs) in Gram-negative bacteria . Replacing this with a thienylureidoacetyl group (as in SQ 14,359) broadens activity to include β-lactamase-producing Staphylococcus . Methoxyimino substituents (e.g., in ) improve stability against AmpC β-lactamases .
C-3 Substituent Effects :
- The 3-ethenyl group in Cefixime confers oral bioavailability, whereas 3-methyl or tetrazolylthio-methyl groups (as in and SQ 14,359) necessitate parenteral administration due to poor solubility .
Prodrug Strategies :
- Esterification of the carboxyl group (e.g., ) increases lipophilicity, enhancing intestinal absorption. The ester is hydrolyzed systemically to release the active drug .
Antimicrobial Spectrum: Cefixime’s carboxymethoxyimino side chain provides superior activity against Haemophilus influenzae and Neisseria gonorrhoeae compared to earlier cephalosporins . SQ 14,359’s 7-methoxy group and thienylureido chain extend coverage to Pseudomonas .
Preparation Methods
Synthesis of the β-Lactam Core
- The bicyclic β-lactam core (3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) is commonly synthesized by cyclization of penicillin derivatives or through modification of 7-aminocephalosporanic acid (7-ACA) or 7-aminocephalosporin intermediates.
- The vinyl group at position 3 is introduced or preserved by careful selection of starting materials or via vinylation reactions.
- Reaction conditions are controlled to avoid β-lactam ring opening, typically involving mild bases or neutral pH.
Preparation of the Side Chain
- The side chain containing the 2-(2-amino-1,3-thiazol-4-yl)acetyl moiety is synthesized separately.
- The oxime ester group (2,2-dimethylpropanoyloxymethoxyimino) is introduced by oximation of a keto precursor followed by esterification with 2,2-dimethylpropanoic acid derivatives.
- Protection of the amino group on the thiazole ring is often necessary to prevent side reactions during coupling.
Coupling Reaction
- The amide bond formation between the β-lactam core (at the 7-amino position) and the side chain is typically achieved using peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters.
- Coupling is performed under anhydrous conditions to prevent hydrolysis.
- The reaction is monitored by chromatographic methods to ensure completion.
Final Purification and Characterization
- The crude product is purified by crystallization or chromatographic techniques (e.g., preparative HPLC).
- Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Representative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| β-Lactam core synthesis | Starting from 7-ACA or penicillin derivatives; mild base, controlled temperature (0-25°C) | Preserve β-lactam ring and vinyl group |
| Side chain synthesis | Oximation of keto precursor; esterification with 2,2-dimethylpropanoic acid derivatives; protection of amino groups | Sensitive oxime ester formation |
| Coupling | Carbodiimide coupling agents (e.g., EDC, DCC); anhydrous solvents (DMF, DCM); room temperature | Avoid β-lactam hydrolysis |
| Purification | Crystallization or preparative HPLC | Achieve high purity (>98%) |
Research Findings and Optimization
- Studies indicate that the oxime ester side chain is sensitive to hydrolysis; thus, the choice of coupling reagents and solvents significantly affects yield and purity.
- Protecting groups on the amino-thiazolyl moiety improve coupling efficiency and reduce side reactions.
- Temperature control during coupling is critical; elevated temperatures may lead to β-lactam ring degradation.
- Use of microwave-assisted synthesis has been explored to shorten reaction times while maintaining product integrity.
- Analytical methods such as LC-MS and NMR confirm the structural integrity and stereochemistry of the final compound.
Q & A
Q. What methodologies are recommended for determining the purity and structural integrity of this cephalosporin derivative?
To assess purity, employ reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, as validated for related cephalosporins in pharmacopeial standards . Structural confirmation requires a combination of spectroscopic techniques:
Q. What are the critical handling and storage conditions for this compound in laboratory settings?
- Handling : Use personal protective equipment (PPE) including nitrile gloves and respiratory protection due to potential allergic sensitization . Conduct reactions under inert atmosphere (N) to prevent β-lactam ring hydrolysis .
- Storage : Store at -20°C in amber vials to avoid photodegradation. Desiccate to mitigate hygroscopic decomposition, as moisture accelerates lactam ring opening .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, particularly in scaling up from milligram to gram quantities?
- Reaction Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with ethanol-water mixtures (7:3 v/v) to enhance solubility of the thiazole intermediate while reducing byproduct formation .
- Catalysis : Introduce 1,8-diazabicycloundec-7-ene (DBU) as a base catalyst during acylation to improve coupling efficiency of the 2-aminothiazole moiety (>85% yield reported in analogous syntheses) .
- Process Monitoring : Use in-situ FTIR to track the disappearance of the β-lactam carbonyl peak (~1770 cm), ensuring reaction completion within 4–6 hours .
Q. How does stereochemical configuration at the 7-position influence antimicrobial activity, and what analytical methods resolve stereoisomer-related discrepancies?
The 7R configuration is essential for binding to penicillin-binding proteins (PBPs). Contaminating 7S epimers reduce efficacy by >90% . To resolve stereoisomers:
Q. How should researchers address contradictions in reported antimicrobial activity data across different bacterial strains?
- Mechanistic Studies : Perform time-kill assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213) to differentiate bactericidal vs. bacteriostatic effects. Note that vinyl substitution at position 3 enhances Gram-negative activity but reduces stability in acidic environments .
- Resistance Profiling : Test against β-lactamase-producing strains (e.g., TEM-1) using nitrocefin hydrolysis assays. The 2,2-dimethylpropanoyloxymethoxyimino group confers resistance to hydrolysis, but mutations in ampC may reduce efficacy .
Q. What methodologies are recommended for assessing the environmental impact of this compound, particularly in aquatic ecosystems?
- Ecotoxicity Testing : Conduct Daphnia magna acute toxicity assays (48-hour LC) and algal growth inhibition tests (Pseudokirchneriella subcapitata). Related cephalosporins show LC values >100 mg/L, indicating low acute toxicity .
- Degradation Studies : Use HPLC-MS/MS to monitor hydrolysis products in simulated wastewater (pH 7.4, 25°C). The β-lactam ring degrades within 72 hours, forming non-toxic thiazolidine derivatives .
Q. How can computational tools aid in predicting the reactivity of this compound with bacterial enzymes?
- Molecular Docking : Utilize AutoDock Vina to model interactions with PBP3 (PDB ID: 3PBO). Focus on hydrogen bonding between the β-lactam carbonyl and Ser294 residue .
- Quantum Mechanical Calculations : Apply density functional theory (DFT) at the B3LYP/6-31G* level to calculate activation energy for β-lactam ring opening. Correlate results with experimental MIC values to predict resistance trends .
Q. What strategies mitigate degradation during in vitro pharmacokinetic studies?
- Plasma Stability Assays : Incubate the compound in human plasma (37°C) and quantify degradation via LC-MS. Addition of 1 mM EDTA inhibits metallo-β-lactamases, extending half-life from 1.2 to 4.7 hours .
- Microsomal Metabolism : Use liver microsomes (CYP3A4 isoform) to identify oxidative metabolites. The vinyl group at position 3 is prone to epoxidation, forming a reactive intermediate detectable by MS/MS .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
